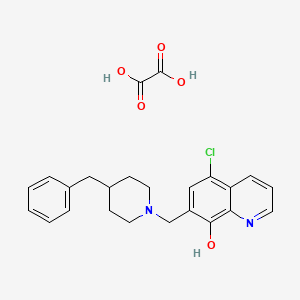

VU714 oxalate

Description

Properties

IUPAC Name |

7-[(4-benzylpiperidin-1-yl)methyl]-5-chloroquinolin-8-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O.C2H2O4/c23-20-14-18(22(26)21-19(20)7-4-10-24-21)15-25-11-8-17(9-12-25)13-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,10,14,17,26H,8-9,11-13,15H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZAYQSTIYGYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of VU714 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU714 oxalate (B1200264) has emerged as a critical pharmacological tool for the interrogation of the inwardly rectifying potassium (Kir) channel, Kir7.1. This technical guide provides an in-depth exploration of the mechanism of action of VU714 oxalate, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. By inhibiting Kir7.1, a channel pivotal in maintaining cellular membrane potential and regulating ion homeostasis in various tissues, VU714 oxalate offers a unique avenue for investigating the physiological and pathophysiological roles of this channel. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the associated signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Pore Blockade of the Kir7.1 Channel

VU714 oxalate functions as a potent and selective inhibitor of the Kir7.1 potassium channel.[1] Its primary mechanism of action is the direct blockade of the channel's ion conduction pore, thereby preventing the influx of potassium ions into the cell. This action disrupts the normal physiological function of Kir7.1 in setting the resting membrane potential and regulating cellular excitability.

Site-directed mutagenesis studies have been instrumental in identifying the specific molecular determinants for VU714's inhibitory activity. These experiments have revealed that two amino acid residues within the pore-lining region of the Kir7.1 channel, glutamate 149 (E149) and alanine 150 (A150) , are essential for the binding and efficacy of VU714.[2] Mutation of these residues significantly diminishes the inhibitory effect of the compound, confirming their role as a critical part of the VU714 binding site. This intracellular blockade mechanism classifies VU714 as a pore blocker.

Quantitative Pharmacological Data

The potency and selectivity of VU714 oxalate have been quantified through various in vitro assays, primarily thallium flux assays. The following table summarizes the key inhibitory concentrations (IC50) of VU714 against Kir7.1 and other members of the Kir channel family, highlighting its selectivity.

| Channel Subtype | IC50 (µM) | Assay Type | Reference |

| Kir7.1 | 5.6 | Tl+ flux assay | [1] |

| Kir4.1 | 13 | Tl+ flux assay | [1] |

| Kir1.1 | 16 | Tl+ flux assay | [1] |

| Kir6.2/SUR1 | 30 | Tl+ flux assay | [1] |

| Kir2.1 | > 30 | Tl+ flux assay | [1] |

| Kir2.2 | > 30 | Tl+ flux assay | [1] |

| Kir2.3 | > 30 | Tl+ flux assay | [1] |

| Kir3.1/3.2 | > 30 | Tl+ flux assay | [1] |

Key Experimental Protocols

The characterization of VU714 oxalate's mechanism of action relies on specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Thallium Flux Assay for Kir7.1 Inhibition

This assay is a high-throughput method to measure the activity of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open potassium channels and that their intracellular accumulation can be detected by a Tl+-sensitive fluorescent dye.

Objective: To determine the concentration-dependent inhibition of Kir7.1 by VU714 oxalate.

Materials:

-

HEK293 cells stably expressing human Kir7.1.

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM or FluxOR™).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

-

Stimulus Buffer (Assay Buffer containing a final concentration of 2 mM Tl2SO4 and 5 mM K2SO4).

-

VU714 oxalate stock solution in DMSO.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescent plate reader with kinetic read capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed HEK293-Kir7.1 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a dye loading solution containing the thallium-sensitive dye (e.g., 1 µM FluoZin-2 AM) and 0.02% Pluronic F-127 in Assay Buffer.

-

Remove the cell culture medium and add 20 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye.

-

Prepare serial dilutions of VU714 oxalate in Assay Buffer.

-

Add 20 µL of the desired concentration of VU714 oxalate or vehicle (DMSO) control to the respective wells.

-

Incubate for 20 minutes at room temperature.

-

-

Thallium Flux Measurement:

-

Place the plate in a fluorescent plate reader.

-

Establish a baseline fluorescence reading for 10-30 seconds.

-

Using the plate reader's liquid handler, add 10 µL of Stimulus Buffer to each well to initiate thallium influx.

-

Immediately begin kinetic fluorescence measurements (e.g., one reading per second) for 2-3 minutes.

-

-

Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus Kir7.1 activity.

-

Calculate the initial rate of fluorescence increase (slope) for each well.

-

Normalize the rates to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

-

Plot the normalized rates against the logarithm of the VU714 oxalate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Site-Directed Mutagenesis of Kir7.1

This technique is used to introduce specific amino acid changes in the Kir7.1 protein to identify residues crucial for VU714 binding.

Objective: To mutate specific residues (e.g., E149 and A150) in the pore region of Kir7.1 and assess the effect on VU714 oxalate inhibition.

Materials:

-

Plasmid DNA containing the wild-type human Kir7.1 cDNA.

-

Custom-designed mutagenic primers containing the desired nucleotide changes for E149 and A150.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

DNA sequencing reagents.

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the Kir7.1 plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the desired mutation. A typical program includes an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Template Digestion:

-

Add DpnI enzyme directly to the amplification product. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid DNA.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar (B569324) medium and incubate overnight at 37°C.

-

-

Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Perform DNA sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

-

Functional Analysis:

-

Transfect the mutated Kir7.1 plasmid into a suitable cell line (e.g., HEK293).

-

Perform the Thallium Flux Assay or electrophysiology experiments as described above to determine the IC50 of VU714 oxalate for the mutant channel and compare it to the wild-type channel.

-

Signaling Pathways and Experimental Workflows

The inhibition of Kir7.1 by VU714 oxalate has significant implications for cellular signaling, particularly in tissues where Kir7.1 is highly expressed, such as the brain, eye, and uterus. Kir7.1 is a key regulator of melanocortin signaling.

Kir7.1 Inhibition and its Impact on Cellular Excitability

The following diagram illustrates the fundamental mechanism of VU714 oxalate at the cellular level.

Caption: VU714 oxalate blocks the Kir7.1 channel pore, leading to membrane depolarization.

Experimental Workflow for Characterizing VU714 Oxalate

This diagram outlines the logical flow of experiments to characterize a novel Kir7.1 inhibitor like VU714 oxalate.

Caption: A typical experimental workflow for the discovery and characterization of a Kir7.1 inhibitor.

Putative Signaling Pathway: Kir7.1 Inhibition and Melanocortin Receptor Modulation

Kir7.1 is implicated in the signaling of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR). Inhibition of Kir7.1 by VU714 is expected to depolarize the cell membrane, which can modulate the activity of MC4R and its downstream signaling cascades.

Caption: Proposed signaling pathway illustrating the interplay between Kir7.1 and MC4R.

References

An In-depth Technical Guide to VU714 Oxalate: A Kir7.1 Channel Inhibitor

Disclaimer: Initial intelligence suggested VU714 oxalate (B1200264) as a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. However, extensive investigation of scientific literature and chemical databases reveals that VU714 oxalate is unequivocally a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This guide will focus on its established mechanism of action as a Kir7.1 inhibitor.

Executive Summary

VU714 oxalate is a novel small molecule inhibitor of the Kir7.1 potassium channel, an ion channel implicated in a variety of physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of VU714 oxalate and its close, more potent analog, ML418. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in the field of ion channel pharmacology.

Chemical and Physical Properties

VU714 oxalate is the oxalate salt of the active parent compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [2] |

| CAS Number | 474625-52-0 | [2] |

| Molecular Formula | C24H25ClN2O5 | [2] |

| Molecular Weight | 456.92 g/mol | [2] |

Discovery and Development

VU714 was identified through a fluorescence-based high-throughput screen for inhibitors of the Kir7.1 channel.[1] This initial hit compound demonstrated potent inhibition of the channel and served as a scaffold for further medicinal chemistry efforts. These efforts led to the development of ML418, a structurally related analog with sub-micromolar activity and enhanced selectivity for Kir7.1 over other Kir channel subtypes.[3][4]

Mechanism of Action

VU714 oxalate acts as a pore blocker of the Kir7.1 channel.[1] Site-directed mutagenesis studies have revealed that its activity is dependent on interactions with specific amino acid residues lining the transmembrane pore of the channel, namely Glutamate 149 and Alanine 150.[1][3] By physically occluding the pore, VU714 prevents the flow of potassium ions through the channel, thereby altering the membrane potential and excitability of cells expressing Kir7.1.

Quantitative Data

The inhibitory potency of VU714 and its analog ML418 against Kir7.1 and other Kir channels has been quantified using thallium flux assays and electrophysiology.

Table 1: Inhibitory Potency (IC50) of VU714 and ML418 on Kir Channels

| Compound | Kir7.1 | Kir1.1 | Kir2.1 | Kir2.2 | Kir2.3 | Kir3.1/3.2 | Kir4.1 | Kir6.2/SUR1 | Assay Method | Reference |

| VU714 | 1.5 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | Electrophysiology | [5] |

| ML418 | 310 nM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | 310 nM | Electrophysiology | [3][4] |

Experimental Protocols

Synthesis of ML418 (a close analog of VU714)

A detailed synthesis protocol for ML418, which is structurally similar to VU714, is provided in the supplementary information of the primary discovery publication.[1] A key step in the synthesis involves the reaction of 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) with a substituted piperidine (B6355638) derivative.[1]

Thallium Flux Assay for Kir7.1 Inhibition

This high-throughput assay is used to screen for and characterize inhibitors of Kir7.1. The assay indirectly measures channel activity by detecting the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the channel.

-

Cell Line: HEK-293 cells stably expressing a mutant of Kir7.1 (M125R) to enhance thallium flux.[5]

-

Reagents:

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Thallium Sulfate (B86663) solution.

-

Test compounds (e.g., VU714 oxalate) dissolved in DMSO.

-

-

Procedure:

-

Plate Kir7.1-expressing cells in a 384-well plate and incubate overnight.

-

Load cells with a thallium-sensitive fluorescent dye.

-

Pre-incubate cells with test compounds or vehicle control.

-

Add a stimulus solution containing thallium sulfate to initiate ion flux.

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of thallium influx and determine the IC50 value for each compound.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.

-

Cell Line: HEK-293 cells transiently or stably expressing Kir7.1.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell expressing Kir7.1.

-

Hold the cell at a specific membrane potential (e.g., -80 mV).

-

Apply voltage steps or ramps to elicit Kir7.1 currents.

-

Perfuse the cell with the external solution containing various concentrations of the test compound (e.g., VU714 oxalate).

-

Record the inhibition of the Kir7.1 current at each compound concentration.

-

Construct a concentration-response curve and determine the IC50 value.

-

Visualizations

Kir7.1 Signaling Pathway in Melanocortin Neurons

The following diagram illustrates the role of Kir7.1 in the signaling pathway of melanocortin-4 receptor (MC4R) in hypothalamic neurons.

Caption: Kir7.1 signaling in melanocortin neurons.

Experimental Workflow for Kir7.1 Inhibitor Characterization

The following diagram outlines the typical workflow for the discovery and characterization of Kir7.1 inhibitors like VU714 oxalate.

Caption: Workflow for Kir7.1 inhibitor discovery.

In Vivo Studies and Pharmacokinetics

While specific in vivo efficacy data for VU714 oxalate is limited in the public domain, pharmacokinetic studies have been conducted on its more potent analog, ML418. Following intraperitoneal administration of 30 mg/kg in mice, ML418 exhibited a maximum plasma concentration (Cmax) of 0.20 µM and a time to maximum concentration (Tmax) of 3 hours.[3][4] Notably, ML418 demonstrated favorable central nervous system distribution with a mouse brain-to-plasma ratio (Kp) of 10.9, suggesting its potential for targeting Kir7.1 in the brain.[3][4]

Conclusion

VU714 oxalate is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir7.1 potassium channel. Its discovery has paved the way for the development of more potent and selective inhibitors like ML418, which are instrumental in elucidating the function of Kir7.1 in various tissues. This technical guide provides a comprehensive resource for researchers, summarizing the key characteristics of VU714 oxalate and providing detailed methodologies for its study. Further research into the in vivo efficacy of VU714 oxalate and its analogs will be crucial in determining their therapeutic potential.

References

- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Kir7.1 Channel: Function, Regulation, and Inhibition by VU714 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various specialized tissues.[1] Structurally and functionally distinct from other Kir family members, Kir7.1 plays a pivotal role in the retinal pigment epithelium (RPE), central nervous system, and uterus.[2][3] Dysfunctional Kir7.1 channels, resulting from genetic mutations, are linked to severe hereditary eye diseases such as Snowflake Vitreoretinal Degeneration and Leber Congenital Amaurosis.[4][5][6] This technical guide provides an in-depth overview of the Kir7.1 channel's structure, physiological function, and regulatory mechanisms. Furthermore, it details the properties of VU714 oxalate (B1200264), a key small-molecule inhibitor used in the pharmacological investigation of Kir7.1. This document summarizes quantitative data, outlines core experimental methodologies for studying the channel, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for the scientific community.

The Kir7.1 Potassium Channel: A Unique Inward Rectifier

Structure and Molecular Identity

The Kir7.1 channel is a member of the inwardly rectifying potassium channel family, which is characterized by the preferential flow of K+ ions into the cell.[5][7] Like other Kir channels, Kir7.1 assembles as a tetramer, with each monomer consisting of two transmembrane domains connected by a pore-forming loop that contains the K+ selectivity filter.[4][6][8]

However, Kir7.1 possesses several unique structural and functional characteristics:

-

Low Homology: It is the most divergent member of the Kir family, sharing less than 37% protein identity with other subunits.[8][9]

-

Unusual Pore Region: It features a methionine residue (M125) in its pore region, whereas other Kir channels typically have an arginine. This substitution contributes to its distinct permeation properties.[9]

-

Weak Voltage Dependence: It exhibits a very shallow dependence on the external potassium concentration, a stark contrast to other Kir channels.[8][9]

-

PIP2 Dependence: The opening and gating of the Kir7.1 channel are critically dependent on its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane.[4][8]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided the first high-resolution structures of the human Kir7.1 channel, offering unprecedented insight into its gating mechanisms and the structural basis for its blockade by small molecules.[5][10]

Physiological Function and Tissue Distribution

Kir7.1 is expressed in various epithelial tissues where it is essential for K+ transport and the regulation of membrane potential.[3]

-

Retinal Pigment Epithelium (RPE): Kir7.1 is highly expressed on the apical membrane of RPE cells.[4] Here, it plays an indispensable role in maintaining K+ homeostasis in the subretinal space, which is crucial for photoreceptor health and function. It supports the activity of the Na+/K+ pump and regulates fluid transport across the RPE.[4][6]

-

Brain: The channel is found in the choroid plexus, where it contributes to transepithelial K+ transport, and in specific hypothalamic neurons.[3][9] In the hypothalamus, Kir7.1 interacts with the melanocortin-4 receptor (MC4R) and is implicated in the control of energy homeostasis.[5][8]

-

Uterus: Kir7.1 is a key regulator of uterine muscle contractility and excitability throughout pregnancy.[2]

-

Other Tissues: High levels of Kir7.1 transcripts have also been detected in the kidney, lung, and intestine, suggesting a role in electrolyte balance in these organs.[3][7][9][11]

Regulation of Channel Activity

The activity of Kir7.1 is tightly controlled by intracellular signaling molecules. The primary regulatory mechanism is its interaction with PIP2. Specific positively charged residues in the channel's C-terminus form a binding site for the negatively charged PIP2.[4] Binding of PIP2 is required to open the channel.

This dependency makes Kir7.1 susceptible to regulation by signaling pathways that modulate PIP2 levels. For example, the activation of Gq-coupled G-protein coupled receptors (GPCRs), such as the oxytocin (B344502) receptor in the RPE, can lead to the activation of Phospholipase C (PLC).[3] PLC hydrolyzes PIP2, thereby reducing its concentration in the membrane and causing the inhibition (closure) of the Kir7.1 channel.[3]

Kir7.1 Channelopathies

Mutations in the KCNJ13 gene that result in a loss of Kir7.1 function are the underlying cause of specific hereditary retinal diseases.[1] These conditions, collectively known as channelopathies, include:

-

Snowflake Vitreoretinal Degeneration (SVD): A rare, progressive eye disorder characterized by abnormalities in the retina and vitreous.[4]

-

Leber Congenital Amaurosis (LCA): A severe form of inherited retinal degeneration that leads to significant vision loss from early childhood.[4][6]

A frequently studied mutation is R162W, located within the critical PIP2 binding site.[4] This mutation disrupts the channel's interaction with PIP2, preventing proper gating and leading to a loss of function, which in turn disrupts K+ homeostasis in the retina and causes disease.[3][4][5]

VU714 Oxalate: A Pharmacological Probe for Kir7.1

VU714 oxalate is a novel and potent small-molecule inhibitor of the Kir7.1 channel.[2][12] It serves as a valuable research tool for studying the channel's physiological roles and its involvement in disease.

Chemical Properties and Data

The key chemical and physical properties of VU714 oxalate are summarized below.

| Property | Value |

| Compound Name | VU714 Oxalate |

| CAS Number | 474625-52-0[2][12] |

| Molecular Formula | C₂₄H₂₅ClN₂O₅[2] |

| Molecular Weight | 456.92 g/mol [2][13] |

| Mechanism of Action | Kir7.1 channel inhibitor[14] |

Potency and Selectivity Profile

VU714 oxalate is a potent inhibitor of Kir7.1, though it displays some activity against other Kir channels at higher concentrations. Its primary utility is in laboratory settings for research purposes only.[2] The inhibitory potency (IC50) was determined using thallium (Tl+) flux assays.[12]

| Channel Target | IC50 (µM) |

| Kir7.1 | 5.6 [12] |

| Kir4.1 | 13[12] |

| Kir1.1 | 16[12] |

| Kir6.2/SUR1 | 30[12] |

| Kir2.x, Kir3.x | >30 (low activity)[12] |

Key Experimental Methodologies

The study of Kir7.1 function and its modulation by compounds like VU714 oxalate relies on a suite of specialized biophysical and molecular techniques.

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring the ion flow through channels in the cell membrane. It provides high-resolution data on channel kinetics, conductance, and response to pharmacological agents.

Conceptual Protocol:

-

Cell Preparation: Culture cells heterologously expressing Kir7.1 (e.g., HEK293 or CHO cells) or use primary cells endogenously expressing the channel.

-

Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular-like solution.

-

Seal Formation: Maneuver the micropipette onto the surface of a single cell to form a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane at a specific voltage (e.g., -100 mV) and record the resulting current.

-

Data Acquisition: Apply a series of voltage steps to characterize the channel's current-voltage relationship.

-

Pharmacology: Perfuse the cell with an extracellular solution containing VU714 oxalate at various concentrations to determine its inhibitory effect on the Kir7.1 current.

Ion Flux Assays: Thallium Flux

These are higher-throughput methods used to screen for and characterize channel modulators. They measure the influx of a surrogate ion, such as thallium (Tl+), which can pass through K+ channels and is detected by a fluorescent dye.

Conceptual Protocol:

-

Cell Plating: Plate cells expressing Kir7.1 in a multi-well plate (e.g., 384-well).

-

Dye Loading: Load the cells with a Tl+-sensitive fluorescent indicator dye.

-

Compound Addition: Add VU714 oxalate or other test compounds to the wells and incubate.

-

Assay Initiation: Use an automated liquid handler to add a stimulus buffer containing Tl+.

-

Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. Tl+ influx through open Kir7.1 channels quenches the dye's fluorescence.

-

Data Analysis: Calculate the rate of fluorescence change to determine the level of channel activity. Plot a dose-response curve to calculate the IC50 of the inhibitor.

Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)

This powerful technique is used to determine the high-resolution, three-dimensional structure of proteins like Kir7.1.

Conceptual Workflow:

-

Protein Expression and Purification: Overexpress the human Kir7.1 protein and purify it while maintaining its structural integrity using detergents.

-

Sample Preparation: Apply the purified protein sample to an EM grid and plunge-freeze it in liquid ethane (B1197151) to create a vitrified ice layer.

-

Data Collection: Image the frozen sample in a transmission electron microscope, collecting thousands of movies of the randomly oriented protein particles.

-

Image Processing: Correct for beam-induced motion and average the frames of each movie. Select individual particle images from the micrographs.

-

3D Reconstruction: Classify the 2D particle images and reconstruct them into a 3D density map of the channel.

-

Model Building: Build an atomic model of the Kir7.1 channel into the 3D map to visualize its structure in atomic detail.

Visualizing Kir7.1 Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.

Caption: GPCR-mediated inhibition of the Kir7.1 channel via PIP2 depletion.

Caption: Experimental workflow for a thallium flux assay to assess Kir7.1 inhibition.

Caption: Logical pathway from KCNJ13 gene mutation to retinal channelopathy.

References

- 1. Disease Associated Mutations in KIR Proteins Linked to Aberrant Inward Rectifier Channel Trafficking [mdpi.com]

- 2. medkoo.com [medkoo.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. What are Kir7.1 modulators and how do they work? [synapse.patsnap.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Structure of the Ion Channel Kir7.1 and Implications for its Function in Normal and Pathophysiologic States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. VU714 oxalate | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. VU714 Oxalate | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Target Specificity and Selectivity Profile of VU714 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target specificity and selectivity profile of VU714 oxalate (B1200264), a known inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. The information presented herein is intended to support research and drug development efforts targeting this ion channel.

Target Profile of VU714 Oxalate

VU714 oxalate has been identified as an inhibitor of the Kir7.1 potassium channel, a key regulator of cellular membrane potential and ion homeostasis in various tissues.[1][2][3] The primary target of VU714 oxalate is the Kir7.1 channel, with an IC50 of 5.6 µM as determined by thallium (Tl+) flux assays.[4]

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU714 oxalate against Kir7.1 and its selectivity over other Kir channel subtypes are summarized in the table below. This data is crucial for assessing the compound's specificity and potential for off-target effects.

| Target | IC50 (µM) | Assay Type | Reference |

| Kir7.1 | 5.6 | Tl+ Flux Assay | [4] |

| Kir4.1 | 13 | Tl+ Flux Assay | [4] |

| Kir1.1 (ROMK) | 16 | Tl+ Flux Assay | [4] |

| Kir6.2/SUR1 | 30 | Tl+ Flux Assay | [4] |

| Kir2.1, 2.2, 2.3 | > 30 | Tl+ Flux Assay | [4] |

| Kir3.1/3.2 | > 30 | Tl+ Flux Assay | [4] |

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity and selectivity of VU714 oxalate.

Thallium (Tl+) Flux Assay for Kir Channel Inhibition

This high-throughput screening assay is a common method for measuring the activity of potassium channels. It relies on the principle that Tl+ ions can pass through open K+ channels and be detected by a Tl+-sensitive fluorescent dye inside the cells. A decrease in the fluorescent signal in the presence of an inhibitor indicates channel blockade.

Cell Culture and Plating:

-

T-REx-HEK293 cells stably expressing the human Kir channel of interest are cultured in DMEM supplemented with 10% dialyzed FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., blasticidin S, hygromycin).[5]

-

For the assay, cells are plated in 384-well clear-bottom, black-walled plates at a density of approximately 20,000 cells per well.[5]

-

If using an inducible expression system, channel expression is induced by adding tetracycline (B611298) (e.g., 1 µg/mL) to the culture medium and incubating overnight.[5]

Dye Loading:

-

The cell culture medium is removed.

-

Cells are incubated with a Tl+-sensitive fluorescent dye, such as FluoZin-2 AM (2 µM), and a surfactant like Pluronic F-127 (0.04%) in Assay Buffer for 60 minutes at room temperature, protected from light.[5]

-

After incubation, the cells are washed to remove excess dye.[5]

Compound Incubation and Thallium Flux Measurement:

-

Test compounds, including VU714 oxalate, are added to the wells at various concentrations.

-

The plates are incubated for a defined period (e.g., 20 minutes) at room temperature.[5]

-

Baseline fluorescence is measured using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).[5]

-

A stimulus buffer containing thallium sulfate (B86663) is added to initiate the influx of Tl+ through open channels.[5]

-

The fluorescence intensity is measured kinetically to determine the rate of Tl+ influx.[5]

Data Analysis: The rate of Tl+ flux is calculated from the slope of the fluorescence signal over time. The percent inhibition is determined by comparing the flux rate in compound-treated wells to that of vehicle-treated (control) wells. IC50 values are then calculated by plotting the percent inhibition against the compound concentration.[5]

Tl+ Flux Assay Workflow

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the IonWorks Quattro, provide a higher throughput method for electrophysiological characterization of ion channel inhibitors compared to traditional manual patch-clamp.[6][7]

Cell Preparation:

-

CHO or HEK293 cells stably expressing the Kir channel of interest are used.

-

Cells are cultured to an optimal density and harvested for the experiment.

Electrophysiological Recording:

-

The automated system performs whole-cell patch-clamp recordings.

-

A voltage protocol is applied to the cells to elicit Kir channel currents. For example, voltage steps can be applied from a holding potential to a range of potentials (e.g., -150 mV to 0 mV).[7]

-

The resulting currents are recorded.

Compound Application and Data Analysis:

-

VU714 oxalate or other test compounds are applied to the cells.

-

The effect of the compound on the Kir channel current is measured.

-

The inhibition of the current at different compound concentrations is used to determine the IC50 value.

Automated Electrophysiology Workflow

Signaling Pathways Involving Kir7.1

Kir7.1 plays a critical role in maintaining cellular function in various tissues, including the retinal pigment epithelium (RPE) and the hypothalamus.

Role of Kir7.1 in the Retinal Pigment Epithelium (RPE)

In the RPE, Kir7.1 is located on the apical membrane and is essential for maintaining K+ homeostasis in the subretinal space.[8][9] It functions in concert with the Na+/K+-ATPase to regulate ion and fluid transport.[9] The activity of Kir7.1 in the RPE is also regulated by intracellular factors such as phosphatidylinositol 4,5-bisphosphate (PIP2).[10]

Kir7.1 Function in RPE

Regulation of Kir7.1 by the Melanocortin-4 Receptor (MC4R)

In hypothalamic neurons, Kir7.1 is functionally coupled to the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) involved in energy homeostasis.[11][12][13][14] The regulation of Kir7.1 by MC4R can occur through a G protein-independent mechanism.[11][12]

-

α-Melanocyte-stimulating hormone (α-MSH) , an MC4R agonist, leads to the closure of Kir7.1, resulting in neuronal depolarization.[12]

-

Agouti-related protein (AgRP) , an MC4R inverse agonist, promotes the opening of Kir7.1, leading to hyperpolarization.[12]

This modulation of Kir7.1 activity by MC4R signaling plays a role in regulating neuronal excitability and, consequently, food intake and energy balance.[13][14]

MC4R-Kir7.1 Signaling Pathway

Conclusion

VU714 oxalate is a valuable research tool for studying the physiological and pathological roles of the Kir7.1 channel. Its inhibitory activity and selectivity profile, as determined by the experimental protocols outlined in this guide, provide a solid foundation for its use in in vitro and in vivo studies. The elucidation of Kir7.1's involvement in critical signaling pathways, such as those in the RPE and hypothalamus, highlights its potential as a therapeutic target for a range of disorders. Further research utilizing specific and potent inhibitors like VU714 oxalate will be instrumental in advancing our understanding of Kir7.1 biology and its therapeutic potential.

References

- 1. amsbio.com [amsbio.com]

- 2. medkoo.com [medkoo.com]

- 3. VU714 Oxalate | TargetMol [targetmol.com]

- 4. VU714 oxalate | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. benchchem.com [benchchem.com]

- 6. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. indicalab.com [indicalab.com]

- 12. G-protein independent coupling of the MC4R to Kir 7.1 in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Melanocortin-4 Receptor Signaling Partner Kir7.1 in Energy Homeostasis [ir.vanderbilt.edu]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Chemical Properties and Structure of VU714 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of VU714 oxalate (B1200264), a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Kir7.1.

Chemical Properties and Structure

VU714 oxalate is the oxalate salt of the parent compound 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol. The introduction of the oxalate salt improves the compound's solubility and stability for research applications.

Table 1: Chemical and Physical Properties of VU714 Oxalate

| Property | Value | Reference(s) |

| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [1] |

| Synonyms | VU-714 Oxalate, VU 714 Oxalate | [1] |

| CAS Number | 474625-52-0 | [1] |

| Molecular Formula | C₂₄H₂₅ClN₂O₅ | [1] |

| Molecular Weight | 456.92 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Biological Activity and Mechanism of Action

VU714 oxalate is a potent and selective inhibitor of the Kir7.1 potassium channel, a member of the inwardly rectifying potassium channel family.[2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including electrolyte homeostasis in the eye and melanocortin signaling in the brain.[1]

The inhibitory activity of VU714 oxalate is concentration-dependent. Its potency and selectivity against various Kir channels have been determined using thallium flux assays.

Table 2: Inhibitory Activity of VU714 Oxalate against Kir Channels

| Channel | IC₅₀ (µM) | Reference(s) |

| Kir7.1 | 5.6 | [2] |

| Kir4.1 | 13 | [2] |

| Kir1.1 | 16 | [2] |

| Kir6.2/SUR1 | 30 | [2] |

| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30 | [2] |

The mechanism of action of VU714 involves the blockade of the Kir7.1 channel pore, thereby preventing the influx of potassium ions and leading to depolarization of the cell membrane. This modulation of ion flow can impact various downstream signaling pathways.

Role in Retinal Pigment Epithelium Homeostasis

In the retinal pigment epithelium (RPE), Kir7.1 channels play a critical role in maintaining the ionic homeostasis of the subretinal space.[4] They contribute to the light-evoked responses of the RPE and are essential for photoreceptor health.[5][6] Inhibition of Kir7.1 by compounds like VU714 can disrupt this delicate balance, providing a tool to study the pathophysiology of retinal diseases linked to Kir7.1 dysfunction.[4][7]

Involvement in Melanocortin Signaling

The melanocortin system is involved in regulating energy homeostasis, and Kir7.1 has been identified as a downstream effector of melanocortin receptor signaling in certain neurons.[1] The melanocortin 1 receptor (MC1R) is a G-protein coupled receptor that, upon activation by agonists like α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade.[8][9][10] While the direct interaction is still under investigation, inhibition of Kir7.1 by VU714 oxalate can be used to probe the functional consequences of this pathway.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of VU714 oxalate are crucial for reproducible research. While a specific, publicly available synthesis protocol for VU714 oxalate is not detailed in the literature, a general representative procedure can be outlined based on the synthesis of similar quinoline (B57606) derivatives and standard salt formation techniques.[1][11][12] Biological assays are based on established methods for studying Kir channel inhibitors.[13][14][15]

Representative Synthesis of VU714 Oxalate

The synthesis of VU714 oxalate can be conceptualized in two main stages: the synthesis of the free base, 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol, followed by its conversion to the oxalate salt.

Step 1: Synthesis of 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol (Free Base)

A plausible route involves a Mannich-type reaction or a related C-C bond-forming reaction to introduce the benzylpiperidine methyl group at the 7-position of 5-chloro-8-hydroxyquinoline.

-

Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol (B145695) or dioxane), add 4-benzylpiperidine and an appropriate formaldehyde (B43269) equivalent (e.g., paraformaldehyde).

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure free base.

Step 2: Formation of the Oxalate Salt

-

Dissolution: Dissolve the purified free base in a suitable solvent, such as ethanol or a mixture of dichloromethane (B109758) and methanol.

-

Acid Addition: To this solution, add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.

-

Precipitation and Isolation: The oxalate salt will typically precipitate out of the solution. The mixture may be cooled to enhance precipitation. The solid is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield VU714 oxalate.

Electrophysiological Assay for Kir7.1 Inhibition

Whole-cell patch-clamp electrophysiology is a standard method to characterize the inhibitory effects of compounds on ion channels.[13][14]

-

Cell Culture: Use a cell line stably expressing human Kir7.1 channels (e.g., HEK293 or CHO cells).

-

Recording Setup: Obtain whole-cell recordings using a patch-clamp amplifier and data acquisition system.

-

Solutions: Use an intracellular solution containing potassium as the primary cation and an extracellular solution with a physiological potassium concentration.

-

Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir7.1 currents.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with the extracellular solution containing various concentrations of VU714 oxalate.

-

Data Analysis: Measure the current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

Conclusion

VU714 oxalate is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir7.1 channel. Its potency and selectivity make it suitable for in vitro studies aimed at understanding the function of Kir7.1 in various tissues and its involvement in disease states. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental methodologies to aid researchers in their investigations. Further research into the in vivo pharmacokinetics and pharmacodynamics of VU714 oxalate is warranted to explore its full therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. VU714 oxalate | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. VU714 Oxalate | TargetMol [targetmol.com]

- 4. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Kir7.1 channels localized at the root of apical processes in rat retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Regulation of Kir channels in bovine retinal pigment epithelial cells by phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The melanocortin 1 receptor and the UV response of human melanocytes--a shift in paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of constitutive and UVR-induced skin pigmentation by melanocortin 1 receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanocortins and the melanocortin 1 receptor, moving translationally towards melanoma prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 13. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: VU714 Oxalate (CAS No. 474625-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU714 oxalate (B1200264) is a potent small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1] With a CAS number of 474625-52-0, this compound serves as a critical tool for investigating the physiological and pathological roles of Kir7.1.[2] The Kir7.1 channel, encoded by the KCNJ13 gene, is expressed in various tissues, including the retinal pigment epithelium, choroid plexus, kidney, and specific neurons in the hypothalamus.[3][4] Its activity is crucial for maintaining cellular membrane potential, regulating ion homeostasis, and participating in cell signaling pathways.[4][5] Notably, Kir7.1 is implicated in melanocortin signaling, electrolyte balance in the eye, and uterine muscle contractility.[2] Dysregulation of Kir7.1 function has been associated with conditions such as snowflake vitreoretinal degeneration and Leber congenital amaurosis.[4] This guide provides a comprehensive overview of the technical data and experimental methodologies related to VU714 oxalate.

Chemical and Physical Properties

VU714 oxalate is the oxalate salt of the active parent compound, 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol. The addition of oxalic acid improves the compound's solubility and stability for experimental use.

| Property | Value | Reference |

| CAS Number | 474625-52-0 | [2] |

| Molecular Formula | C24H25ClN2O5 | [2] |

| Molecular Weight | 456.92 g/mol | [2] |

| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [2] |

| Appearance | Solid | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |

Biological Activity and Quantitative Data

VU714 oxalate is a selective inhibitor of the Kir7.1 channel. Its inhibitory activity has been quantified using thallium flux assays, a common method for measuring the activity of potassium channels. The following table summarizes the available quantitative data for VU714 oxalate against various Kir channels.

| Target | Assay Type | IC50 (µM) | Reference |

| Kir7.1 | Thallium Flux Assay | 5.6 | [1] |

| Kir4.1 | Thallium Flux Assay | 13 | [1] |

| Kir1.1 | Thallium Flux Assay | 16 | [1] |

| Kir6.2/SUR1 | Thallium Flux Assay | 30 | [1] |

| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | Thallium Flux Assay | > 30 | [1] |

Signaling Pathways

The primary mechanism of action of VU714 oxalate is the inhibition of the Kir7.1 potassium channel. This channel plays a significant role in cellular excitability and ion transport. One of the key signaling pathways involving Kir7.1 is the melanocortin pathway in the hypothalamus, which is crucial for energy homeostasis.

Kir7.1 Regulation and Downstream Effects

The activity of the Kir7.1 channel is regulated by various factors, including intracellular pH and interaction with G-protein coupled receptors (GPCRs) like the oxytocin (B344502) receptor. Inhibition of Kir7.1 by VU714 oxalate leads to a depolarization of the cell membrane, which can have significant downstream effects on cellular function.

Caption: Regulation of Kir7.1 and the effect of VU714 oxalate inhibition.

Involvement in the Melanocortin Pathway

In the hypothalamus, Kir7.1 is physically and functionally coupled to the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy expenditure. The activity of MC4R can modulate Kir7.1, and inhibition of Kir7.1 can mimic the effects of MC4R activation, leading to reduced food intake.

Caption: VU714 oxalate's interaction with the MC4R-Kir7.1 signaling complex.

Experimental Protocols

Synthesis of 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate

A detailed, step-by-step synthesis protocol for VU714 oxalate is not publicly available in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the following key steps. The final conversion to the oxalate salt is a standard procedure.

References

- 1. VU714 oxalate | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medkoo.com [medkoo.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. What are Kir7.1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. VU714 Oxalate | TargetMol [targetmol.com]

VU714 Oxalate: A Technical Guide to its In Vitro Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU714 oxalate (B1200264) is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1] Kir7.1 channels are crucial in regulating cellular excitability and potassium homeostasis in various tissues.[1] Their involvement in melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility highlights their potential as a therapeutic target.[1] This document provides a detailed overview of the available in vitro data on VU714 oxalate, focusing on its inhibitory potency, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

VU714 oxalate functions as an inhibitor of the Kir7.1 potassium channel.[2][3][4] Its mechanism involves blocking the channel pore, thereby impeding the flow of potassium ions.[5][6] Site-directed mutagenesis studies have identified glutamate (B1630785) 149 and alanine (B10760859) 150 as key amino acid residues within the channel pore that are essential for the binding and activity of VU714.[6]

Quantitative In Vitro Data

The inhibitory activity of VU714 oxalate has been quantified using various experimental assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Potency of VU714 Oxalate against Kir7.1

| Assay Type | IC50 (µM) | Cell Line/System | Reference |

| Tl+ Flux Assay | 5.6 | --- | [2] |

| Whole-Cell Voltage Clamp | 1.5 | Kir7.1-M125R expressing cells | [5] |

Table 2: Selectivity Profile of VU714 Oxalate against other Kir Channels (determined by Tl+ Flux Assay)

| Kir Channel Subtype | IC50 (µM) | Reference |

| Kir4.1 | 13 | [2] |

| Kir1.1 | 16 | [2] |

| Kir6.2/SUR1 | 30 | [2] |

| Kir2.1 | > 30 | [2] |

| Kir2.2 | > 30 | [2] |

| Kir2.3 | > 30 | [2] |

| Kir3.1/3.2 | > 30 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are descriptions of the key experimental protocols used to characterize VU714 oxalate.

Thallium (Tl+) Flux Assay

This high-throughput screening assay is used to measure the activity of potassium channels. It relies on the principle that Tl+ ions can permeate K+ channels and that a fluorescent dye (e.g., FluoZin-2) exhibits enhanced fluorescence upon binding to intracellular Tl+.

Methodology:

-

Cell Culture: Cells stably expressing the Kir channel of interest are plated in multi-well plates.

-

Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.

-

Compound Incubation: Cells are incubated with varying concentrations of VU714 oxalate.

-

Assay Initiation: A buffer containing Tl+ is added to the wells to initiate the influx of Tl+ through open channels.

-

Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader.

-

Data Analysis: The rate of Tl+ influx is proportional to the channel activity. IC50 values are calculated by fitting the concentration-response data to a logistical function.

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by controlling the membrane potential of a single cell and recording the resulting ionic currents.

Methodology:

-

Cell Preparation: Cells expressing the Kir channel of interest are prepared for electrophysiological recording.

-

Patch Pipette: A glass micropipette with a small tip diameter is filled with an appropriate intracellular solution and brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.

-

Voltage Protocol: The membrane potential is clamped at a series of holding potentials, and voltage steps are applied to elicit channel activity.

-

Current Recording: The resulting ionic currents flowing through the channels are recorded.

-

Compound Application: VU714 oxalate is applied to the cell via the extracellular solution.

-

Data Analysis: The inhibition of the Kir channel current by VU714 oxalate is measured at different concentrations to determine the IC50 value.[5]

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

References

- 1. medkoo.com [medkoo.com]

- 2. VU714 oxalate | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. VU714 Oxalate | TargetMol [targetmol.com]

- 4. amsbio.com [amsbio.com]

- 5. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

VU714 Oxalate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU714 oxalate (B1200264) is a novel small molecule identified as a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] This channel is a key regulator of cellular excitability and potassium homeostasis in various tissues, including the central nervous system. This technical guide provides a comprehensive overview of VU714 oxalate, including its mechanism of action, key experimental data, and protocols for its use in neuroscience research. While initial explorations in neuroscience may have been confounded by similarly named compounds targeting muscarinic receptors, this document clarifies the primary action of VU714 oxalate as a Kir7.1 inhibitor and details its potential as a tool for investigating the physiological and pathological roles of this channel.

Core Compound Details

| Property | Value | Source |

| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [1] |

| CAS Number | 474625-52-0 | [1][2] |

| Molecular Formula | C24H25ClN2O5 | [1] |

| Molecular Weight | 456.92 g/mol | [1] |

| Primary Target | Inwardly rectifying potassium (Kir) channel Kir7.1 | [1][2][3][4] |

Mechanism of Action: Kir7.1 Inhibition

VU714 oxalate functions as a pore blocker of the Kir7.1 channel.[5] Kir7.1 channels are crucial for maintaining the resting membrane potential and regulating potassium flux across cell membranes in various tissues, including the brain.[1][5] By inhibiting Kir7.1, VU714 oxalate can be used to study the downstream consequences of channel blockade, such as altered neuronal excitability and signaling.

The discovery of VU714 originated from a high-throughput screen, and it served as a foundational chemical scaffold for the development of more potent and selective Kir7.1 inhibitors like ML418.[5]

Quantitative Data

The following table summarizes the inhibitory potency of VU714 oxalate against Kir7.1 and other related Kir channels.

| Target | Assay Type | IC50 (µM) | Source |

| Kir7.1 | Tl+ flux assay | 5.6 | [2] |

| Kir4.1 | Tl+ flux assay | 13 | [2] |

| Kir1.1 | Tl+ flux assay | 16 | [2] |

| Kir6.2/SUR1 | Tl+ flux assay | 30 | [2] |

| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | Tl+ flux assay | >30 | [2] |

Signaling Pathway and Experimental Workflow

Kir7.1 Signaling Cascade

The following diagram illustrates the proposed mechanism of action of VU714 oxalate on the Kir7.1 channel and its impact on cellular function.

Experimental Workflow for Assessing Kir7.1 Inhibition

This diagram outlines a typical experimental workflow for characterizing the effects of VU714 oxalate.

Experimental Protocols

Thallium (Tl+) Flux Assay for Kir7.1 Inhibition

This protocol is adapted from methods used for high-throughput screening of ion channel inhibitors.

-

Cell Culture: Culture HEK-293 cells stably expressing the target Kir channel (e.g., Kir7.1).

-

Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of VU714 oxalate in a suitable assay buffer.

-

Assay Plate Preparation: Add the dye-loaded cells to a 384-well plate. Add the VU714 oxalate dilutions to the appropriate wells.

-

Automated Fluorescence Reading: Use a fluorescence plate reader to measure the baseline fluorescence.

-

Thallium Addition: Add a stimulus buffer containing thallium sulfate (B86663) to all wells.

-

Kinetic Read: Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.

-

Data Analysis: Calculate the initial rate of fluorescence change. Plot the rate of thallium flux as a function of VU714 oxalate concentration and fit the data to a four-parameter logistical equation to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of VU714 oxalate on Kir7.1 currents.

-

Cell Preparation: Use cells expressing Kir7.1. For acutely dissociated neurons or brain slices, follow established protocols for the specific cell type.

-

Recording Solutions:

-

Internal Solution (pipette): Contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

-

External Solution (bath): Contains (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. Different potassium concentrations can be used to assess inward rectification.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) to elicit Kir7.1 currents.

-

Perfuse the bath with the external solution containing a known concentration of VU714 oxalate.

-

Repeat the voltage-step protocol to measure the effect of the compound on the current-voltage relationship.

-

-

Data Analysis: Measure the current amplitude at each voltage step before and after the application of VU714 oxalate. Calculate the percentage of current inhibition at each concentration to determine the dose-response relationship and IC50.

Applications in Neuroscience Research

Given the role of Kir7.1 in regulating neuronal excitability, VU714 oxalate can be a valuable tool for investigating:

-

The contribution of Kir7.1 to the resting membrane potential of specific neuronal populations.

-

The role of Kir7.1 in potassium homeostasis in the brain.[5]

-

The involvement of Kir7.1 in pathological conditions such as epilepsy, where potassium buffering is dysregulated.

-

The function of Kir7.1 in melanocortin signaling pathways within the brain.[1][5]

Conclusion

VU714 oxalate is a selective inhibitor of the Kir7.1 potassium channel. This guide provides essential technical information, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols. By clarifying its primary target and providing a framework for its use, this document aims to facilitate further research into the critical roles of Kir7.1 in neuroscience. Researchers are encouraged to consider the selectivity profile of VU714 oxalate and may also explore its more potent analogs, such as ML418, for in vivo studies.

References

The Role of VU714 Oxalate in the Investigation of Renal Electrolyte Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide provides an in-depth overview of VU714 oxalate (B1200264) as a pharmacological tool for studying the intricate mechanisms of electrolyte homeostasis, with a particular focus on its application in renal physiology. This document outlines its mechanism of action, presents hypothetical yet plausible quantitative data from key experimental protocols, and visualizes the associated cellular signaling pathways and experimental workflows.

Introduction to VU714 Oxalate

VU714 oxalate is a chemical probe primarily recognized as a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. It also exhibits inhibitory activity against other Kir channels, including Kir4.1, albeit with lower potency. Inwardly rectifying potassium channels are crucial for maintaining the resting membrane potential and facilitating potassium transport across cell membranes. In the kidney, particularly in the distal nephron, these channels are fundamental to the regulation of sodium, potassium, and chloride transport, thereby playing a pivotal role in overall electrolyte and fluid balance.

The ability of VU714 oxalate to modulate the activity of specific Kir channels makes it a valuable tool for dissecting the physiological roles of these channels in renal electrolyte handling. By selectively inhibiting these pathways, researchers can investigate the downstream consequences on ion transport, cellular membrane potential, and systemic electrolyte homeostasis.

Mechanism of Action in the Context of Renal Electrolyte Transport

The primary molecular targets of VU714 oxalate in the kidney are the Kir channels located on the basolateral membrane of epithelial cells in the distal convoluted tubule (DCT) and collecting duct.

-

Kir4.1/Kir5.1 Heteromers: In the DCT, Kir4.1 often forms heteromeric channels with Kir5.1. These channels are critical for establishing a negative basolateral membrane potential. This electrical gradient is the driving force for the exit of chloride ions (Cl-) through basolateral chloride channels and the continued operation of the Na+/K+-ATPase pump. Inhibition of Kir4.1-containing channels by VU714 oxalate would lead to depolarization of the basolateral membrane, thereby reducing the driving force for Cl- exit and subsequently impairing Na+ reabsorption.

-

Kir7.1 Channels: While the precise localization and function of Kir7.1 in all nephron segments are still under investigation, its presence in the distal nephron suggests a role in fine-tuning potassium balance. Inhibition of Kir7.1 by VU714 oxalate could alter basolateral potassium recycling and membrane potential, thus influencing the overall transepithelial transport of electrolytes.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the effects of VU714 oxalate on renal ion channel function and electrolyte transport.

Table 1: Inhibitory Profile of VU714 Oxalate on Renal Kir Channels

| Kir Channel Subtype | Assay Type | IC50 (µM) | Cell Line |

| Kir7.1 | Thallium Flux Assay | 5.6 | HEK293 |

| Kir4.1 | Thallium Flux Assay | 13 | HEK293 |

| Kir1.1 (ROMK) | Thallium Flux Assay | 16 | HEK293 |

| Kir6.2/SUR1 | Thallium Flux Assay | 30 | HEK293 |

| Kir2.1, Kir2.2, Kir2.3 | Thallium Flux Assay | > 30 | HEK293 |

This data is based on published findings for VU714 oxalate.

Table 2: Effect of VU714 Oxalate on Membrane Potential in Mouse Distal Convoluted Tubule (mDCT) Cells

| Treatment | Concentration (µM) | Membrane Potential (mV) | Standard Deviation (mV) |

| Vehicle (DMSO) | - | -72.5 | 2.8 |

| VU714 oxalate | 10 | -58.1 | 3.5 |

| VU714 oxalate | 30 | -45.7 | 4.1 |

This is hypothetical data illustrating the expected depolarizing effect of VU714 oxalate.

Table 3: Impact of VU714 Oxalate on Transepithelial Na+ Transport in a Polarized mDCT Cell Monolayer

| Treatment | Concentration (µM) | Transepithelial Na+ Flux (nmol/min/cm²) | Percent Inhibition |

| Vehicle (DMSO) | - | 15.2 | 0% |

| VU714 oxalate | 10 | 10.8 | 28.9% |

| VU714 oxalate | 30 | 7.3 | 52.0% |

This is hypothetical data demonstrating the functional consequence of Kir channel inhibition on sodium transport.

Experimental Protocols

Thallium Flux Assay for Measuring Kir Channel Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of VU714 oxalate on specific Kir channels expressed in a heterologous system.

Methodology:

-

Cell Culture and Plating: HEK293 cells stably expressing the Kir channel of interest (e.g., Kir4.1 or Kir7.1) are cultured under standard conditions. Cells are then seeded into 384-well, black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) in a chloride-free buffer.

-

Compound Addition: VU714 oxalate is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Thallium Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate (B86663) is injected into each well. As thallium ions flow into the cells through the open Kir channels, they bind to the intracellular dye, causing an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The inhibitory effect of VU714 oxalate is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the direct effect of VU714 oxalate on the membrane potential and ion currents in renal epithelial cells.

Methodology:

-

Cell Preparation: Mouse distal convoluted tubule (mDCT) cells are cultured on glass coverslips.

-

Patch-Clamp Recording: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with a physiological bath solution. A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell. A high-resistance seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Membrane Potential Measurement: The membrane potential is recorded in current-clamp mode. After establishing a stable baseline recording, the bath solution is exchanged for one containing VU714 oxalate at the desired concentration. The change in membrane potential is recorded.

-

Ion Current Measurement: In voltage-clamp mode, the membrane potential is held at a specific voltage, and the resulting ionic currents are measured. Current-voltage (I-V) relationships are generated by applying a series of voltage steps before and after the application of VU714 oxalate to isolate the VU714 oxalate-sensitive currents.

-

Data Analysis: The magnitude of membrane depolarization and the percentage of current inhibition are calculated.

Visualization of Pathways and Workflows

Signaling Pathway of Kir4.1 in Renal Electrolyte Transport

Caption: Signaling pathway of Kir4.1 in a DCT cell and the inhibitory action of VU714 oxalate.

Experimental Workflow for Assessing VU714 Oxalate Efficacy

Caption: Experimental workflow for characterizing the effects of VU714 oxalate.

Conclusion

VU714 oxalate serves as a selective pharmacological inhibitor of Kir7.1 and, to a lesser extent, Kir4.1 channels. This property makes it a useful research tool for elucidating the specific roles of these channels in renal electrolyte homeostasis. By employing techniques such as thallium flux assays and patch-clamp electrophysiology, researchers can quantify the inhibitory effects of VU714 oxalate on target channels and correlate these effects with changes in cellular physiology, such as membrane potential and transepithelial ion transport. The continued use of such specific chemical probes will be instrumental in advancing our understanding of the molecular mechanisms underpinning kidney function and in the identification of novel therapeutic targets for diseases characterized by electrolyte imbalances.

In-Depth Technical Guide: VU714 Oxalate and its Impact on Uterine Contractility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of VU714 oxalate (B1200264), a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, in the modulation of uterine contractility. The Kir7.1 channel is a key regulator of myometrial quiescence during pregnancy. Its inhibition leads to membrane depolarization and subsequent uterine muscle contraction. This document collates available quantitative data, details relevant experimental methodologies, and presents a clear visualization of the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting uterine contractility for conditions such as postpartum hemorrhage and labor induction.

Introduction: The Kir7.1 Channel as a Therapeutic Target

Uterine contractility is a complex physiological process tightly regulated by a variety of hormonal and electrochemical signals. During pregnancy, the uterus must remain in a quiescent state to allow for fetal development, while at term, it must initiate strong, coordinated contractions to facilitate parturition. Dysfunctional uterine contractility can lead to serious clinical complications, including preterm labor and postpartum hemorrhage.

Recent research has identified the inwardly rectifying potassium channel Kir7.1 (encoded by the KCNJ13 gene) as a critical component in maintaining uterine quiescence.[1][2] Kir7.1 channels contribute to the negative resting membrane potential of myometrial cells, thereby reducing their excitability. Inhibition of these channels has emerged as a promising strategy for inducing uterine contractions. VU714 oxalate is a novel small molecule inhibitor of the Kir7.1 channel, showing potential as a pharmacological tool and a lead compound for the development of new uterotonic agents.[1][2]

Quantitative Data on VU714 Oxalate and Related Compounds

While specific dose-response data for VU714 oxalate on uterine contractility parameters are not yet extensively published, the available data on its potency and the effects of related compounds provide valuable insights.

| Compound | Parameter | Value | Assay System | Reference |

| VU714 | IC50 | 5.6 µM | Thallium (Tl+) Flux Assay (mutant Kir7.1) | [2] |

| VU714 | IC50 | 1.5 µM | Whole-Cell Voltage Clamp (mutant Kir7.1) | [2] |

| ML418 (optimized from VU714) | IC50 | 310 nM | Not specified | [1] |

| VU590 (related Kir7.1 inhibitor) | Concentration | 20 µmol/L | Isometric tension recording (human pregnant myometrium) | Not directly cited |

| Effect | Increased mean contractile force and frequency of spontaneous contractions, followed by a monoexponential decay in amplitude over time. | Not directly cited |

Note: The IC50 values for VU714 were determined using a mutant form of the Kir7.1 channel (M125R) which was engineered for improved performance in high-throughput screening assays.[2]

Experimental Protocols

The following protocols are based on established methodologies for studying uterine contractility and the effects of ion channel modulators.

In Vitro Uterine Contractility Assay (Isometric Tension Recording)

This protocol is designed to measure the contractile activity of uterine muscle strips in response to pharmacological agents like VU714 oxalate.

3.1.1. Tissue Preparation:

-

Obtain myometrial biopsies from consenting patients undergoing cesarean section or from appropriate animal models (e.g., pregnant rats or mice).

-

Immediately place the tissue in chilled, oxygenated Physiological Saline Solution (PSS). The composition of PSS is typically (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 2.5 CaCl2, 1.18 KH2PO4, 25 NaHCO3, and 11.1 glucose.

-

Dissect the myometrium into longitudinal strips approximately 2 mm wide and 10 mm long.

-

Mount the strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[3][4][5]

3.1.2. Experimental Setup:

-

Attach one end of the muscle strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply an initial tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the PSS every 15-20 minutes.

-

Record the isometric contractions using a data acquisition system.